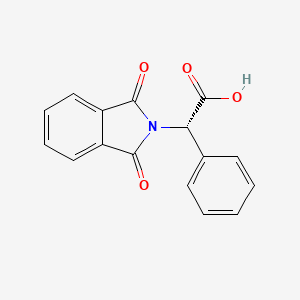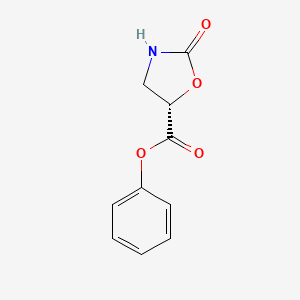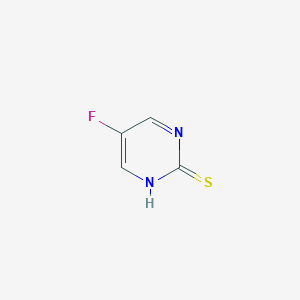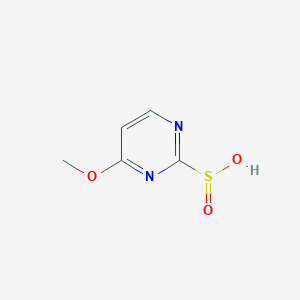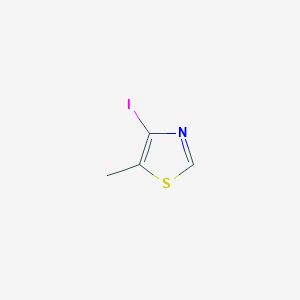
2-Ethyl-10-hydroxyanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-10-hydroxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of hydroxyl and ethyl groups in this compound may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-10-hydroxyanthracen-9(10H)-one typically involves the functionalization of anthracene derivatives. One common method might include the Friedel-Crafts alkylation of anthracene followed by hydroxylation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or aminated anthracenes.
Aplicaciones Científicas De Investigación
2-Ethyl-10-hydroxyanthracen-9(10H)-one may have applications in various fields:
Chemistry: Used as a precursor in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and as a fluorescent probe.
Medicine: Possible applications in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-10-hydroxyanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In industrial applications, its photophysical properties could be harnessed in devices like organic light-emitting diodes (OLEDs).
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, used in similar applications.
9,10-Anthraquinone: Known for its use in dyes and as a precursor in organic synthesis.
2-Ethylanthracene: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Ethyl-10-hydroxyanthracen-9(10H)-one is unique due to the presence of both ethyl and hydroxyl groups, which may impart distinct chemical reactivity and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-ethyl-10-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3 |
Clave InChI |
FLEGEBKMNCEPSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


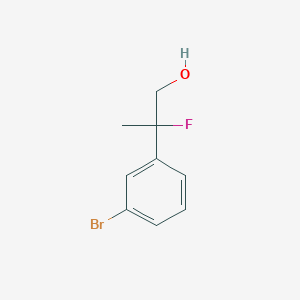

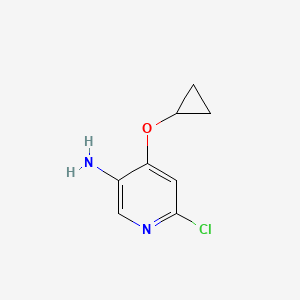
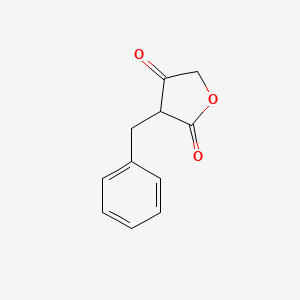
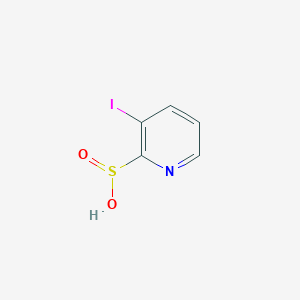
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
